

# PRN1371: A Dual Inhibitor of FGFR and CSF1R Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

PRN1371 is a novel, orally administered, irreversible covalent inhibitor primarily targeting the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2] [3][4] Developed for the treatment of solid tumors with aberrant FGFR signaling, PRN1371 exhibits potent and sustained inhibition of the pathway.[1][2] Its mechanism involves forming a covalent bond with a conserved cysteine residue within the kinase domain of FGFRs, leading to prolonged target engagement even after the drug has been cleared from circulation.[1][3][5] In addition to its high affinity for FGFRs, comprehensive kinome screening has revealed that PRN1371 is also a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), another key tyrosine kinase implicated in oncogenesis and the tumor microenvironment.[6][7] This dual inhibitory activity suggests a broader potential for therapeutic intervention, targeting both the tumor cells directly and the tumor-associated macrophages (TAMs) regulated by CSF1R signaling. This document provides a comprehensive technical overview of PRN1371, detailing its mechanism of action, preclinical and clinical data, experimental protocols, and the signaling pathways it modulates.

# Mechanism of Action Irreversible Covalent Inhibition of FGFR







**PRN1371** was designed as an irreversible inhibitor to achieve high potency, selectivity, and a prolonged duration of effect.[2][4] Unlike reversible inhibitors that rely on non-covalent interactions, **PRN1371** forms a stable, covalent bond with its target. The molecule contains an acrylamide "warhead" that specifically targets a non-conserved cysteine residue (Cys488 in FGFR1) located in the glycine-rich P-loop of the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[2]

This covalent binding mechanism confers several advantages:

- Sustained Inhibition: The irreversible nature of the bond means that restoration of kinase activity requires the synthesis of new receptor proteins, leading to durable target inhibition long after the drug's systemic clearance.[2]
- High Potency: The covalent interaction allows PRN1371 to effectively compete with the high intracellular concentrations of ATP.[2]
- Enhanced Selectivity: By targeting a cysteine residue that is not universally conserved across the human kinome, **PRN1371** achieves remarkable selectivity, minimizing off-target effects.[2][3]





Click to download full resolution via product page

Diagram 1: Covalent inhibition mechanism of PRN1371 on FGFR.

### **Inhibition of CSF1R**

While designed for FGFR, kinome-wide selectivity screening revealed that **PRN1371** potently inhibits CSF1R.[6][8] The IC50 value for CSF1R is 8.1 nM, which is comparable to its potency



against the FGFRs.[7] CSF1R is a critical receptor tyrosine kinase that regulates the survival, proliferation, and differentiation of macrophages.[9] In the context of cancer, CSF1R signaling is crucial for the recruitment and polarization of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment.[9][10] The dual inhibition of FGFR on tumor cells and CSF1R on TAMs presents a compelling rationale for its anti-cancer activity.

# **Quantitative Data Presentation Biochemical Potency and Selectivity**

The inhibitory activity of **PRN1371** was assessed in biochemical enzyme assays against its primary targets and other related kinases. The data demonstrates high potency for FGFR1-4 and CSF1R, with significant selectivity over other kinases like VEGFR2.[6][7]

| Target Kinase | IC50 (nM)  | Reference(s) |
|---------------|------------|--------------|
| FGFR1         | 0.7 ± 0.1  | [6]          |
| FGFR2         | 1.3 ± 0.2  | [6]          |
| FGFR3         | 4.1 ± 0.7  | [6]          |
| FGFR4         | 19.3 ± 4.7 | [6]          |
| CSF1R         | 8.1        | [7]          |
| VEGFR2        | 705 ± 63   | [6]          |

Table 1: Biochemical IC50 values of PRN1371 against key kinases.

A kinome-wide scan of 250 kinases showed that at a concentration of 1  $\mu$ mol/L, only a single kinase outside the FGFR family, CSF1R, was inhibited by more than 90%.[6]

## **Cellular Anti-Proliferative Activity**

**PRN1371** potently inhibits the proliferation of cancer cell lines that harbor FGFR genetic alterations (mutations, fusions, or amplifications).[6][11] Its efficacy is significantly lower in cell



cell lines.

lines without such alterations.

| Cell Line                                                        | Cancer Type | FGFR<br>Alteration     | IC50 / EC50<br>(nM) | Reference(s) |
|------------------------------------------------------------------|-------------|------------------------|---------------------|--------------|
| RT4                                                              | Bladder     | FGFR3 Fusion           | 4.0 ± 1.7           | [6][11]      |
| RT112                                                            | Bladder     | FGFR3<br>Amplification | 4.1 ± 1.4           | [6][11]      |
| SNU16                                                            | Gastric     | FGFR2<br>Amplification | 2.6 ± 2.2           | [6][11]      |
| NCI-H716                                                         | Colorectal  | FGFR2<br>Amplification | 2.0 ± 1.7           | [6]          |
| AN3-CA                                                           | Endometrial | FGFR2 Mutation         | 43.3                | [11]         |
| LI7                                                              | Liver       | FGFR4<br>Amplification | 33.1                | [11]         |
| JHH7                                                             | Liver       | FGFR4<br>Amplification | 231                 | [11]         |
| HCT116                                                           | Colon       | FGFR Wild-Type         | Not Inhibited       | [12]         |
| Table 2: Antiproliferative activity of PRN1371 in various cancer |             |                        |                     |              |

# In Vivo Efficacy in Preclinical Models

In a SNU16 gastric cancer xenograft model (FGFR2 amplified), oral administration of **PRN1371** led to a dose-dependent reduction in tumor volume, achieving up to 68% tumor growth inhibition at a dose of 10 mg/kg twice daily without significant body weight loss.[7] The sustained inhibition of the target was confirmed by measuring phosphorylated FGFR2 (pFGFR2) levels in the tumor tissue, which remained suppressed hours after dosing.[2]



# Signaling Pathways FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Ligand (FGF) binding induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which drive oncogenic processes. **PRN1371** blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signals.





Click to download full resolution via product page

Diagram 2: Overview of the FGFR signaling pathway and **PRN1371** inhibition.



## **CSF1R Signaling Pathway**

The binding of ligands CSF-1 or IL-34 to CSF1R on the surface of myeloid cells, particularly macrophages, triggers receptor dimerization, autophosphorylation, and activation of downstream pathways including PI3K/AKT, MAPK, and JAK/STAT.[9][13] This signaling is essential for macrophage differentiation and survival. In tumors, it drives the M2-like, protumoral phenotype of TAMs. By inhibiting CSF1R, **PRN1371** has the potential to remodel the tumor microenvironment, reducing the population of immunosuppressive macrophages.





Click to download full resolution via product page

Diagram 3: Overview of the CSF1R signaling pathway.



# **Clinical Development**

**PRN1371** entered a Phase 1 dose-escalation study (NCT02608125) in patients with advanced solid tumors.[2][14] The trial was designed to assess safety, tolerability, pharmacokinetics, and to determine the recommended Phase 2 dose.[14][15]

- Pharmacokinetics: Oral administration of PRN1371 resulted in good exposure, rapid systemic clearance, and no accumulation with daily dosing.[2][7]
- Pharmacodynamics: A dose-dependent increase in serum phosphate was observed, a known on-target effect of FGFR inhibition, serving as a pharmacodynamic biomarker.[2][7]
   [14]
- Safety: The agent was generally well-tolerated at the doses studied.[11] The clinical trial was later terminated.[4]

# Experimental Protocols Biochemical Kinase Inhibition Assay

This protocol outlines a representative method for determining the IC50 of **PRN1371** against a target kinase.



Click to download full resolution via product page

Diagram 4: Workflow for a biochemical kinase inhibition assay.

Methodology:



- Compound Preparation: A serial dilution of **PRN1371** is prepared in 100% DMSO.
- Reaction Setup: Recombinant FGFR or CSF1R enzyme is incubated with varying concentrations of PRN1371 in a kinase assay buffer.
- Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
- Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Detection: The reaction is stopped, and the amount of product (phosphorylated substrate) or consumed ATP is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a luminescent signal.
- Data Analysis: The percentage of kinase activity inhibition relative to a DMSO control is calculated for each PRN1371 concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

## Cellular FGFR Autophosphorylation Assay

Objective: To measure the ability of **PRN1371** to inhibit ligand-stimulated FGFR phosphorylation in a cellular context.

Cell Line: SNU16 human gastric carcinoma cells (which overexpress FGFR2).[6]

#### Methodology:

- Cell Culture: SNU16 cells are cultured in appropriate media and serum-starved overnight to reduce baseline receptor phosphorylation.
- Compound Treatment: Cells are pre-incubated with various concentrations of PRN1371 for a specified time (e.g., 1-2 hours).
- Ligand Stimulation: Cells are stimulated with a ligand such as basic fibroblast growth factor (bFGF) for a short period (e.g., 15 minutes) to induce FGFR2 autophosphorylation.
- Cell Lysis: Cells are washed and lysed to extract total protein.



- Detection (Western Blot):
  - Total protein concentration is quantified using a BCA assay.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is probed with a primary antibody specific for phosphorylated FGFR (pFGFR).
  - A second primary antibody for total FGFR or a loading control (e.g., β-actin) is used for normalization.
  - Blots are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Band intensities are quantified using densitometry. The ratio of pFGFR to total FGFR is calculated and normalized to the stimulated control to determine the IC50. For PRN1371, this assay yielded an IC50 of 2.9 ± 1.4 nM in SNU16 cells.[6]

## **Cell Proliferation Assay**

Objective: To determine the effect of **PRN1371** on the proliferation of cancer cell lines.

#### Methodology:

- Cell Seeding: Cancer cells (e.g., RT4, SNU16) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Addition: Cells are treated with a range of concentrations of PRN1371.
- Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.
- Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric reagent.
   A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures
   ATP levels as an indicator of metabolically active cells.



Data Analysis: The signal from treated wells is normalized to that of DMSO-treated control
wells. The IC50 or EC50 value is calculated by plotting the percentage of proliferation
inhibition against the log of the compound concentration and fitting the data to a doseresponse curve.[11]

### Conclusion

**PRN1371** is a potent and highly selective irreversible inhibitor of the FGFR family, with additional potent activity against CSF1R. Its covalent mechanism of action provides sustained target inhibition, which has been demonstrated to translate into significant anti-tumor efficacy in preclinical models of FGFR-driven cancers. The dual targeting of oncogenic drivers within the tumor cell and key regulators of the immunosuppressive tumor microenvironment represents a promising therapeutic strategy. While its clinical development was halted, the data generated for **PRN1371** provides a valuable technical foundation for the continued exploration of covalent inhibitors and dual-targeting agents in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and Biological Targeting of FGFR1 in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]



- 9. Colony Stimulating Factor-1 and its Receptor in Gastrointestinal Malignant Tumors [jcancer.org]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. CSF-1R in Cancer: More than a Myeloid Cell Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Scholars@Duke publication: A phase 1, multicenter, dose-escalation study of PRN1371, an irreversible covalent FGFR1-4 kinase inhibitor, in patients with advanced solid tumors, followed by expansion cohorts in patients with FGFR genetic alterations. [scholars.duke.edu]
- To cite this document: BenchChem. [PRN1371: A Dual Inhibitor of FGFR and CSF1R Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610203#prn1371-and-csf1r-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com